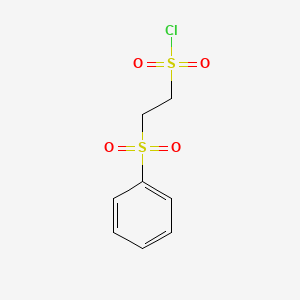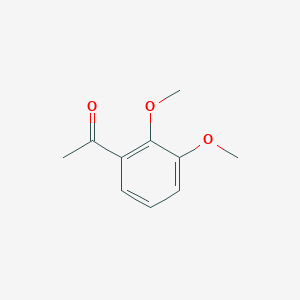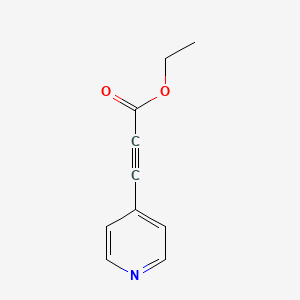
4-氟-2-碘苯甲酸
描述
4-Fluoro-2-iodobenzoic acid is a chemical compound with the molecular formula C7H4FIO2 . It is a dihalogenated benzoic acid with a fluoride sitting opposite and an iodide next to the carboxylic acid around the hexagonal table of a benzene ring .
Synthesis Analysis
4-Fluoro-2-iodobenzoic acid serves as a versatile building block in organic synthesis . It can be used to synthesize bioactive bicyclic heterocycles such as phthalide and isocoumarin using a Sonogashira-type reaction . It is also employed in the synthesis of pseudocyclic benziodoxole tosylates as a hypervalent iodine oxidant for organic synthesis .Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-iodobenzoic acid consists of a benzene ring with a fluoride and an iodide attached, along with a carboxylic acid group .Chemical Reactions Analysis
4-Fluoro-2-iodobenzoic acid is used in various chemical reactions. For instance, it is used as a reagent in organic synthesis including amixile-based inhibitors of the pyruvate-ferredoxin oxidoreductases of anaerobic bacteria .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-2-iodobenzoic acid include a melting point of 143-147 °C . The compound has a molecular weight of 266.01 .科学研究应用
生物活性双环杂环的合成
4-氟-2-碘苯甲酸: 是一种用途广泛的合成生物活性双环杂环(如邻苯二甲酰内酯和异香豆素)的合成砌块 . 利用Sonogashira型反应,这些化合物可以在不同的温度下选择性地形成,异香豆素在100°C时为6-endo-dig产物,而邻苯二甲酰内酯在25°C时为5-exo-dig产物 .
使用高价碘氧化剂的有机合成
该化合物用于制备假环苯并碘杂环甲磺酸酯,它们用作有机合成的超价碘氧化剂 . 合成涉及4-氟-2-碘苯甲酸与PhI(OH)OTs之间的配体转移反应,导致高纯度产物 .
药物发现的分子支架
由于其三个不同的官能团,4-氟-2-碘苯甲酸充当分子支架,促进新药的发现和开发 . 它的结构允许易于修饰,使其成为药物化学中的宝贵资产。
丙酮酸-铁氧还蛋白氧化还原酶的抑制剂
在微生物学领域,4-氟-2-碘苯甲酸用于合成基于阿米昔尔的抑制剂。 这些抑制剂靶向厌氧细菌的丙酮酸-铁氧还蛋白氧化还原酶,这些酶对其能量代谢至关重要 .
氧化剂的前体
4-氟-2-碘苯甲酸: 也可用作制备强氧化剂(如2-碘酰苯甲酸 (IBX) 和戴斯-马丁试剂 (DMP))的前体 . 这些试剂对于合成化学中醇选择性氧化为醛和酮至关重要。
安全和危害
作用机制
Target of Action
4-Fluoro-2-iodobenzoic acid is a versatile building block in organic synthesis . It is used in the synthesis of bioactive bicyclic heterocycles such as phthalide and isocoumarin . It is also employed in the synthesis of pseudocyclic benziodoxole tosylates as a hypervalent iodine oxidant for organic synthesis . The compound is also used in the synthesis of amixile-based inhibitors of the pyruvate-ferredoxin oxidoreductases of anaerobic bacteria .
Mode of Action
The compound interacts with its targets through a Sonogashira-type reaction . This reaction is a cross-coupling process used to synthesize conjugated enynes (compounds containing a triple bond and a double bond) from iodobenzoic acid and terminal alkynes .
Biochemical Pathways
The compound affects the synthesis of bioactive bicyclic heterocycles such as phthalide and isocoumarin . Isocoumarin, the 6-endo-dig product, is selectively formed at 100 °C, whereas phthalide, the 5-exo-dig product, is favored at a lower temperature of 25 °C . The compound is also involved in the synthesis of pseudocyclic benziodoxole tosylates .
Pharmacokinetics
The compound is known to have high gi absorption . The compound’s lipophilicity (Log Po/w) is 1.48 (iLOGP), 2.43 (XLOGP3), 2.55 (WLOGP), 2.94 (MLOGP), and 2.61 (SILICOS-IT), with a consensus Log Po/w of 2.4 .
Result of Action
It is known to be used in the synthesis of bioactive compounds and as a hypervalent iodine oxidant for organic synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature . For instance, the selective formation of isocoumarin and phthalide depends on the reaction temperature . Safety precautions should be taken when handling the compound, as it may cause skin irritation, serious eye irritation, and respiratory irritation .
生化分析
Biochemical Properties
4-Fluoro-2-iodobenzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its functional groups. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the fluorine and iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the activity of enzymes and proteins, making 4-Fluoro-2-iodobenzoic acid a useful probe in biochemical studies .
Cellular Effects
4-Fluoro-2-iodobenzoic acid affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, 4-Fluoro-2-iodobenzoic acid can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-2-iodobenzoic acid involves its interactions with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor by mimicking the substrate of an enzyme, thereby blocking the enzyme’s activity. Additionally, 4-Fluoro-2-iodobenzoic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-iodobenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to degradation. Long-term studies have shown that 4-Fluoro-2-iodobenzoic acid can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-iodobenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 4-Fluoro-2-iodobenzoic acid can exhibit toxic or adverse effects, including organ damage and altered metabolic functions .
Metabolic Pathways
4-Fluoro-2-iodobenzoic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors and other molecules involved in metabolic processes, influencing metabolic flux and metabolite levels. These interactions can have downstream effects on cellular metabolism and overall physiological functions .
Transport and Distribution
Within cells and tissues, 4-Fluoro-2-iodobenzoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can affect its activity and function, with certain tissues or cell types showing higher concentrations of 4-Fluoro-2-iodobenzoic acid .
Subcellular Localization
The subcellular localization of 4-Fluoro-2-iodobenzoic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Its localization can impact its activity and function, with different subcellular environments providing distinct biochemical contexts for 4-Fluoro-2-iodobenzoic acid .
属性
IUPAC Name |
4-fluoro-2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKFTVLJAXWGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501170 | |
| Record name | 4-Fluoro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56096-89-0 | |
| Record name | 4-Fluoro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)





